(R)-(+)-1-(1-Naphthyl)ethylamine
Overview
Description
“®-(+)-1-(1-Naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .
Synthesis Analysis
The stereoselective synthesis of “®-(+)-1-(1-Naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes . This process also allows for biocatalyst recycling . Another method involves the use of ω-Transaminase for producing “®-(+)-1-(1-Naphthyl)ethylamine” by asymmetric reduction of 1-acetonaphthone .
Molecular Structure Analysis
The molecular formula of “®-(+)-1-(1-Naphthyl)ethylamine” is C12H13N . The InChI Key is RTCUCQWIICFPOD-SECBINFHSA-O . The SMILES string representation is CC@@Hc1cccc2ccccc12 .
Chemical Reactions Analysis
“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .
Physical And Chemical Properties Analysis
“®-(+)-1-(1-Naphthyl)ethylamine” is a clear colorless to yellow to brown liquid . It has an assay of ≥99% . The optical activity is [α]20/D +55°, c = 2 in ethanol . The refractive index is n20/D 1.623 (lit.) . The boiling point is 153 °C/11 mmHg (lit.) . The density is 1.067 g/mL at 20 °C (lit.) .
Scientific Research Applications
Enzyme Engineering for Synthesis
(R)-(+)-1-(1-Naphthyl)ethylamine is crucial in the synthesis of the calcimimetic drug cinacalcet hydrochloride. Researchers have engineered ω-transaminase from Arthrobacter sp. to improve catalytic efficiency and thermostability for producing this compound. This engineering involved random mutagenesis and semi-rational design, yielding variants with significantly enhanced catalytic properties (Cao et al., 2020).
Cyclometalation and Chiral Resolution
Cyclopalladation of (R)-(+)-1-(1-Naphthyl)ethylamine has been explored, providing insights into new resolving agents for monodentate phosphines. This process showcases the compound's utility in creating distinct chemical complexes (Albert et al., 1997).
Optical Resolution Methods
Optical resolution methods using (R)-1-(1-Naphthyl)ethylamine have been developed, where it is N-derivatized with dicarboxylic acids. This process has parallels with resolutions of 1-phenylethylamine, demonstrating its versatility in enantiomer separations and crystallography (Bereczki et al., 2009).
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been established to determine the content of the S-enantiomer in (R)-1-(1-Naphthyl)ethylamine, showcasing its importance in analytical chemistry (Fen, 2014).
Enantioselective Hydrogenation
(R)-1-(1-Naphthyl)ethylamine and its derivatives have been tested in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina. This research highlights its role in improving enantiomeric excess in chemical reactions, contributing significantly to chiral chemistry (Minder et al., 1996).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution processes have been developed for (R)-1-(2-Naphthyl)ethylamine, showing its potential in producing enantiomerically pure compounds efficiently (Fu et al., 2012).
Safety And Hazards
Future Directions
“®-(+)-1-(1-Naphthyl)ethylamine” continues to be used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .
properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014632 | |
Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(1-Naphthyl)ethylamine | |
CAS RN |
3886-70-2 | |
Record name | (+)-1-(1-Naphthyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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